molecular formula C18H20N6O B7563122 (3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone

(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone

カタログ番号 B7563122
分子量: 336.4 g/mol
InChIキー: UECQUBSHJZPHFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone, also known as EBP2 inhibitor, is a chemical compound that has been extensively studied for its potential in treating cancer. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to cancer treatment options.

作用機序

The mechanism of action of (3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone involves the inhibition of this compound. This compound is a protein that is involved in the regulation of ribosome biogenesis and is overexpressed in several types of cancer. By inhibiting the activity of this compound, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical studies. It has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast, lung, and ovarian cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have minimal toxicity in normal cells.

実験室実験の利点と制限

One of the main advantages of (3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone is its specificity for this compound. This compound has been shown to selectively inhibit the activity of this compound without affecting the activity of other proteins. Additionally, this compound has been shown to have minimal toxicity in normal cells.
One of the limitations of this compound is its limited solubility in water. This can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

将来の方向性

There are several future directions for the study of (3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone. One potential direction is to investigate its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, more research is needed to determine the efficacy of this compound in treating different types of cancer.

合成法

The synthesis of (3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone is a complex process that requires several steps. The first step involves the synthesis of the pyrazine ring, which is achieved by reacting 2-chloronicotinic acid with hydrazine hydrate. The resulting product is then reacted with 2-bromoethylamine hydrobromide to form the pyrazin-2-ylamine intermediate.
The second step involves the synthesis of the pyrrolidine ring, which is achieved by reacting 1-ethyl-2-nitrobenzimidazole with 2-pyrrolidin-1-yl-1-ethanol. The resulting product is then reacted with the pyrazin-2-ylamine intermediate to form this compound.

科学的研究の応用

(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone has been extensively studied for its potential in treating cancer. It has been shown to inhibit the activity of this compound, a protein that is overexpressed in several types of cancer, including breast, lung, and ovarian cancer. By inhibiting the activity of this compound, this compound can prevent the growth and proliferation of cancer cells.

特性

IUPAC Name

(3-aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-2-23-13-7-4-3-6-12(13)22-17(23)14-8-5-11-24(14)18(25)15-16(19)21-10-9-20-15/h3-4,6-7,9-10,14H,2,5,8,11H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECQUBSHJZPHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CCCN3C(=O)C4=NC=CN=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。